molecular formula C9H8N2O2 B11797898 4-(2-Aminooxazol-5-yl)phenol CAS No. 13576-52-8

4-(2-Aminooxazol-5-yl)phenol

Cat. No.: B11797898
CAS No.: 13576-52-8
M. Wt: 176.17 g/mol
InChI Key: BQVVQNKRIUCRNE-UHFFFAOYSA-N
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Description

4-(2-Aminooxazol-5-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-(2-Aminooxazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazole ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-Aminooxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(2-Aminooxazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminooxazol-5-yl)phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(2-Aminooxazol-5-yl)phenol can be compared with other oxazole derivatives such as 2-aminooxazole and 2-aminothiazole. While all these compounds share the oxazole ring, this compound is unique due to the presence of the phenol group, which imparts distinct chemical and biological properties. Similar compounds include:

    2-Aminooxazole: Known for its antimicrobial properties.

    2-Aminothiazole: Used in medicinal chemistry for its diverse biological activities.

Properties

CAS No.

13576-52-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(2-amino-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11)

InChI Key

BQVVQNKRIUCRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)O

Origin of Product

United States

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